molecular formula C19H20ClN5O B2833655 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-79-4

5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2833655
CAS RN: 899981-79-4
M. Wt: 369.85
InChI Key: QNJHOVKNLCTART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of chemicals that have been extensively studied for their synthesis and chemical properties. Research has demonstrated various methods for the synthesis of 1,2,3-triazole derivatives, emphasizing the versatility of these compounds in chemical reactions. For instance, Albert (1970) discussed the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, showcasing the flexibility of triazole compounds in substitution reactions which could be relevant to the synthesis of the compound (Albert, 1970). Moreover, studies like those by Bektaş et al. (2007) on antimicrobial activities of triazole derivatives underline the biological relevance of these compounds, hinting at potential applications beyond mere chemical interest (Bektaş et al., 2007).

Biological Activities and Applications

The triazole core structure is pivotal in medicinal chemistry due to its incorporation into compounds with significant biological activities. Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, which are crucial for developing peptidomimetics or biologically active compounds. Such scaffolds have found applications in inhibiting proteins like HSP90, indicating the compound's potential use in therapeutic development (Ferrini et al., 2015).

Albericio and Bárány (2009) provided insights into using triazole derivatives for synthesizing peptide amides under mild conditions, showcasing the utility of triazole compounds in the synthesis of complex biomolecules. This application could be relevant for the development of pharmaceuticals and research chemicals (Albericio & Bárány, 2009).

Potential for New Synthetic Pathways

Research on triazoles has also led to discoveries of new synthetic pathways and chemical transformations, such as the Dimroth rearrangement, which could offer novel methods for the synthesis or modification of the compound . Studies like those by Albert (1970) on the transformation of triazole derivatives in alkaline conditions provide a foundation for exploring new chemical reactions that could be applied to synthesize or modify similar compounds (Albert, 1970).

properties

IUPAC Name

5-amino-N-(5-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-11-4-5-12(2)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-9-15(20)7-6-13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJHOVKNLCTART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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